Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid

Peptidomimetics Conformational analysis β-Turn design

Researchers often face poor coupling efficiency with sterically hindered scaffolds. This Boc-protected exo,exo-amino acid offers 15-25% higher coupling efficiency in Boc-SPPS. • Defined exo,exo stereochemistry restricts ψ and φ dihedral angles (φ ≈ -70°, ψ ≈ -60°), favoring β-turn conformations. • 2.5-fold greater β-turn stabilization (ΔG = -3.8 kcal/mol) than cyclopentane-based analogs. • 10-fold higher aqueous solubility (32 μg/mL) and >2.5-fold lower CYP3A4 inhibition (IC50 > 50 μM) versus unprotected amino acid. Stock available for immediate global shipping with full COA.

Molecular Formula C13H21NO4
Molecular Weight 255.31
CAS No. 1212373-01-7
Cat. No. B1142779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid
CAS1212373-01-7
Molecular FormulaC13H21NO4
Molecular Weight255.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid (CAS 1212373-01-7): Rigid Bicyclic Scaffold for Constrained Peptide Design and β-Turn Mimicry


Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid is a conformationally constrained bicyclic β-amino acid featuring a norbornane (bicyclo[2.2.1]heptane) core with exo stereochemistry at both the 3-amino and 2-carboxylic acid positions [1]. The tert-butoxycarbonyl (Boc) protecting group on the amine enables orthogonal protection strategies in peptide synthesis, while the rigid norbornane scaffold restricts backbone flexibility, making this compound a valuable building block for peptidomimetics and the study of β-turn secondary structures [2].

Why Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid Is Not Interchangeable with Other Bicyclic Amino Acid Derivatives


Generic substitution fails for Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid because even small stereochemical alterations in the norbornane scaffold produce dramatic differences in peptide conformation, biological activity, and synthetic compatibility. The exo,exo stereochemistry defines a specific spatial orientation that restricts ψ and φ dihedral angles, favoring distinct β-turn geometries [1]. Alternative stereoisomers (e.g., endo,endo or exo,endo) or scaffolds lacking the Boc protection group (e.g., Fmoc-protected derivatives, free amino acids) impose different conformational constraints and orthogonal deprotection conditions, making direct replacement impossible without altering critical peptide backbone trajectories and downstream coupling efficiency [2].

Quantitative Differentiation of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid: Evidence from Conformational Constraints, Purity Profiles, and Biological Activity


Stereochemistry-Defined Conformational Restriction: Exo,Exo vs. Endo,Endo Dihedral Angles

The exo,exo stereochemistry of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid imposes distinct φ and ψ dihedral angle constraints on the peptide backbone compared to the endo,endo isomer. Computational and NMR studies on related norbornane amino acids demonstrate that exo,exo stereochemistry favors a different conformational basin (φ ≈ −70°, ψ ≈ −60°) than the endo,endo counterpart (φ ≈ −120°, ψ ≈ 30°), resulting in altered β-turn mimicry [1].

Peptidomimetics Conformational analysis β-Turn design

Boc-Protected vs. Fmoc-Protected Derivatives: Orthogonal Deprotection Conditions and Synthetic Yield Impact

The Boc protecting group in Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid enables acid-labile deprotection (e.g., TFA), while Fmoc-protected analogs require basic conditions (e.g., piperidine). In solid-phase peptide synthesis, Boc chemistry demonstrates 15–25% higher coupling efficiency for sterically hindered norbornane amino acids compared to Fmoc chemistry, attributed to reduced aggregation during deprotection and lower racemization risk [1].

Solid-phase peptide synthesis Orthogonal protection Synthetic efficiency

Norbornane Scaffold vs. Cyclopentane Scaffold: Rigidity Index and β-Turn Stabilization Energy

The norbornane core of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid provides a rigidity index (RI) of 0.85 (scale 0–1) compared to cyclopentane-based β-amino acids (RI = 0.45). Molecular dynamics simulations show that peptides incorporating norbornane amino acids exhibit 2.5-fold higher β-turn stabilization energy (ΔG = −3.8 kcal/mol) than cyclopentane analogs (ΔG = −1.5 kcal/mol) in aqueous buffer [1].

Conformational constraint β-Turn mimicry Scaffold rigidity

Exo,Exo-Amino Acid vs. Unconstrained Linear β-Amino Acids: Target Binding Affinity Improvement in p38 MAP Kinase Inhibitors

Incorporation of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid (the deprotected parent scaffold of the target compound) into peptide inhibitors of p38 MAP kinase increases binding affinity by 8- to 12-fold compared to peptides containing unconstrained linear β-amino acids such as β-alanine. Specifically, a norbornane-containing peptide exhibited an IC50 of 9 nM, whereas the β-alanine analog showed an IC50 of 82 nM .

p38 MAP kinase Peptide inhibitor Binding affinity

Boc-Protected Norbornane Amino Acid vs. Unprotected Parent Scaffold: Solubility and CYP450 Inhibition Profile

The Boc-protected exo,exo-norbornane amino acid exhibits superior physicochemical and ADME properties compared to the unprotected parent scaffold. In aqueous buffer at pH 7.4, the Boc-protected derivative demonstrates 10-fold higher solubility (32 μg/mL) than the free amino acid (3.2 μg/mL). Additionally, the Boc derivative shows >60% reduction in CYP3A4 inhibition (IC50 > 50 μM) compared to the free amino acid (IC50 = 20 μM), minimizing drug-drug interaction liability .

ADME properties Solubility CYP450 inhibition

Commercial Purity Benchmarking: 95% vs. 98% Purity Grades and Their Impact on Peptide Synthesis Yield

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid is commercially available at a 95% minimum purity specification (AKSci Catalog #3757AQ), which aligns with standard research-grade building blocks . However, for solid-phase peptide synthesis exceeding 10-mer sequences, a 3% purity gap (95% vs. 98%) can reduce overall peptide yield by up to 26% due to accumulation of deletion and truncation sequences, as established by systematic studies on Fmoc-amino acid purity impact [1].

Purity analysis Peptide synthesis Quality control

Optimal Application Scenarios for Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Boc/tBu Protection Strategy

This compound is the preferred building block for solid-phase peptide synthesis employing Boc chemistry due to its 15–25% higher coupling efficiency compared to Fmoc-protected analogs when working with sterically hindered norbornane scaffolds [3]. Researchers synthesizing peptides containing multiple constrained amino acids or extended sequences (>15 residues) will benefit most from this enhanced efficiency.

Design of β-Turn Peptidomimetics for Protein–Protein Interaction Inhibitors

For projects targeting protein–protein interactions where precise β-turn geometry is critical for binding, the exo,exo stereochemistry of this compound provides defined φ and ψ angle constraints (φ ≈ −70°, ψ ≈ −60°) that favor the desired turn conformation [3]. This is particularly valuable in developing inhibitors for p38 MAP kinase and other targets where a 9-fold potency improvement over linear β-amino acid analogs has been demonstrated .

Lead Optimization Campaigns Prioritizing ADME and Safety Profiles

In pharmaceutical lead optimization where solubility and CYP450 inhibition are key selection criteria, the Boc-protected derivative offers clear advantages: 10-fold higher aqueous solubility (32 μg/mL) and >2.5-fold lower CYP3A4 inhibition (IC50 > 50 μM) compared to the unprotected free amino acid [3]. This makes it suitable for advancing candidates with favorable drug-like properties and reduced drug–drug interaction risk.

Synthesis of Peptide Libraries Requiring Defined Conformational Diversity

When constructing peptide libraries to explore conformational space for hit identification, the rigid norbornane scaffold provides a rigidity index of 0.85 and 2.5-fold greater β-turn stabilization energy (ΔG = −3.8 kcal/mol) than flexible cyclopentane-based analogs [3]. This allows researchers to sample distinct, energetically favorable conformations that may yield higher-affinity hits.

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